molecular formula C30H32O4 B594103 (R)-2,2/'-BINAPHTHYL-14-CROWN-4 CAS No. 128778-82-5

(R)-2,2/'-BINAPHTHYL-14-CROWN-4

Cat. No. B594103
CAS RN: 128778-82-5
M. Wt: 456.582
InChI Key: BMLMXHGEPZIPDK-GDLZYMKVSA-N
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Description

(R)-2,2/'-BINAPHTHYL-14-CROWN-4' is a chiral crown ether that has been widely used in scientific research due to its unique properties. It is a cyclic molecule that contains two naphthalene rings and four oxygen atoms, forming a cavity that can selectively bind to certain metal ions or organic molecules. The synthesis and application of this compound' have been extensively studied, and it has shown great potential in various fields, including chemistry, biology, and materials science.

Mechanism of Action

The mechanism of action of (R)-2,2/'-BINAPHTHYL-14-CROWN-4' is based on its selective binding to certain metal ions or organic molecules. The crown ether cavity can accommodate the guest molecules through non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The binding affinity and selectivity can be tuned by modifying the size, shape, and functional groups of the guest molecules, as well as the structure and stereochemistry of the crown ether.
Biochemical and Physiological Effects
This compound' has not been extensively studied for its biochemical and physiological effects, as it is mainly used as a research tool rather than a drug or therapeutic agent. However, some studies have shown that it can interact with certain metal ions or organic molecules in biological systems, leading to potential applications in drug delivery, imaging, and sensing.

Advantages and Limitations for Lab Experiments

The advantages of using (R)-2,2/'-BINAPHTHYL-14-CROWN-4' in lab experiments include its high binding affinity and selectivity, its chiral recognition ability, and its versatility in various applications. The limitations include its high cost and low solubility in some solvents, as well as the potential interference from other molecules or ions in complex biological systems.

Future Directions

There are many potential future directions for the research and development of (R)-2,2/'-BINAPHTHYL-14-CROWN-4'. Some of the possible areas include:
- Developing new synthesis methods for this compound' that are more efficient, cost-effective, and environmentally friendly.
- Exploring new applications of this compound' in fields such as medicine, energy, and environmental science.
- Studying the biochemical and physiological effects of this compound' in more detail, including its potential toxicity and side effects.
- Designing and synthesizing new chiral crown ethers based on the structure and properties of this compound', with improved binding affinity, selectivity, and stability.
- Developing new techniques and methods for the characterization and analysis of this compound' and its complexes, such as spectroscopy, microscopy, and computational modeling.

Synthesis Methods

The synthesis of (R)-2,2/'-BINAPHTHYL-14-CROWN-4' involves several steps, including the preparation of the chiral BINAPHTHYL precursor, the introduction of the crown ether moiety, and the separation of the enantiomers. The most commonly used method is the Grignard reaction, which involves the reaction of the BINAPHTHYL precursor with a Grignard reagent followed by the introduction of the crown ether moiety through Williamson ether synthesis. The separation of the enantiomers can be achieved by chiral HPLC or other techniques.

Scientific Research Applications

(R)-2,2/'-BINAPHTHYL-14-CROWN-4' has been extensively studied in various scientific fields due to its unique properties. In chemistry, it has been used as a chiral ligand for asymmetric synthesis, enantioselective catalysis, and chiral separation. In biology, it has been used as a chiral selector for the separation of amino acids and peptides, as well as for the recognition and sensing of metal ions and organic molecules. In materials science, it has been used as a template for the synthesis of chiral materials and as a modifier for the surface properties of nanoparticles.

properties

CAS RN

128778-82-5

Molecular Formula

C30H32O4

Molecular Weight

456.582

IUPAC Name

(5R)-5-(2-naphthalen-2-ylnaphthalen-1-yl)-1,4,8,11-tetraoxacyclotetradecane

InChI

InChI=1S/C30H32O4/c1-2-8-25-22-26(11-10-23(25)6-1)28-13-12-24-7-3-4-9-27(24)30(28)29-14-17-33-19-18-31-15-5-16-32-20-21-34-29/h1-4,6-13,22,29H,5,14-21H2/t29-/m1/s1

InChI Key

BMLMXHGEPZIPDK-GDLZYMKVSA-N

SMILES

C1COCCOCCC(OCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4

synonyms

(R)-2,2/'-BINAPHTHYL-14-CROWN-4

Origin of Product

United States

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